N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide
Description
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-NITROBENZAMIDE: is a complex organic compound that features a nitrobenzamide core with an ethoxypropylamino sulfonyl phenyl substituent
Properties
Molecular Formula |
C18H21N3O6S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H21N3O6S/c1-2-27-12-4-11-19-28(25,26)17-9-7-15(8-10-17)20-18(22)14-5-3-6-16(13-14)21(23)24/h3,5-10,13,19H,2,4,11-12H2,1H3,(H,20,22) |
InChI Key |
UVZSXNQIDMJCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the phenyl ring.
Amination: The attachment of the ethoxypropylamino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, sulfonylation, and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The ethoxypropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the benzamide core.
- Functional Differences: Variations in biological activity and chemical reactivity due to different functional groups.
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-NITROBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in closely related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
